molecular formula C19H21FN2O3S B3619884 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone CAS No. 701227-10-3

2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B3619884
CAS No.: 701227-10-3
M. Wt: 376.4 g/mol
InChI Key: ARABSQYZUBYOIR-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by a benzylsulfonyl group attached to an ethanone backbone, which is further linked to a piperazine ring substituted with a 2-fluorophenyl group. This structure combines sulfonamide, piperazine, and fluorinated aromatic moieties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

2-benzylsulfonyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-8-4-5-9-18(17)21-10-12-22(13-11-21)19(23)15-26(24,25)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARABSQYZUBYOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150883
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[(phenylmethyl)sulfonyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701227-10-3
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[(phenylmethyl)sulfonyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701227-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[(phenylmethyl)sulfonyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Benzylsulfonyl Group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Substituent Effects on Reactivity

Modifications to the fluorophenyl or benzylsulfonyl groups alter electronic properties and biological activity:

  • Halogenation : Substituting fluorine with chlorine at the phenyl meta-position enhances electrophilicity, improving receptor-binding affinity .

  • Benzylsulfonyl Modifications : Replacing benzyl with naphthalene or para-substituted benzene increases steric bulk, reducing reaction rates in nucleophilic substitutions .

Table 2: Impact of Substituents on Reactivity

ModificationEffect on ReactivityBiological OutcomeSource
Fluorine → Chlorine (meta)Increased electrophilicityEnhanced receptor binding
Benzyl → NaphthaleneReduced nucleophilic substitution rateLower anticonvulsant activity

Mechanistic Insights

  • Piperazine Ring Reactivity : The piperazine nitrogen undergoes alkylation or acylation preferentially at the less hindered position, confirmed by NMR studies .

  • Sulfonamide Stability : The benzylsulfonyl group resists hydrolysis under physiological pH but degrades in strongly acidic/basic conditions .

Table 3: Biological Activity of Analogues

Analogue StructureTargetIC₅₀ (nM)Source
2-(4-Fluorophenylsulfonyl)ENT1 transporter120
Naphthalene-substitutedDopamine D₂ receptor85

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity
Research has indicated that derivatives of piperazine, such as the compound , may possess antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This is significant given the growing need for effective treatments for depression.

Case Study:
A study conducted on piperazine derivatives showed promising results in animal models of depression, where compounds similar to 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone demonstrated increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant effects .

2. Antipsychotic Potential
The structural features of the compound suggest it may interact with dopamine receptors, which are implicated in various psychotic disorders. The presence of both benzylsulfonyl and piperazine moieties can enhance binding affinity to these receptors.

Case Study:
In a comparative study of various piperazine derivatives, compounds with similar structures exhibited significant antipsychotic-like effects in rodent models, indicating their potential for treating schizophrenia and related disorders .

3. Anti-inflammatory Properties
There is emerging evidence that benzylsulfonamide derivatives can exhibit anti-inflammatory effects through inhibition of specific inflammatory pathways.

Case Study:
A recent investigation demonstrated that compounds structurally related to 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone effectively reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Piperazine Substituent Functional Group on Ethanone Key Biological Activities References
Target Compound : 2-(Benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone 2-Fluorophenyl Benzylsulfonyl Potential CNS modulation
2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone 5,7-Dimethylbenzo[d]thiazole Benzylsulfonyl Anticancer, antimicrobial
1-(4-(4-Chlorobenzyl)piperazin-1-yl)-2-phenoxyethanone 4-Chlorobenzyl Phenoxy Antimicrobial, cytotoxic
2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone 4-Fluorobenzyl 4-Bromophenoxy Neuropharmacological effects
DPFE: 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone 2,4-Difluorophenyl 4-Fluorobenzyloxy Antipsychotic, cognition enhancer
Key Observations:

Piperazine Substituents :

  • The 2-fluorophenyl group in the target compound may confer higher selectivity for serotonin or dopamine receptors compared to 4-fluorobenzyl () or chlorobenzyl () derivatives, as fluorination at specific positions modulates receptor affinity .
  • Benzo[d]thiazole -substituted analogs () exhibit enhanced anticancer activity due to thiazole’s planar structure, which facilitates DNA intercalation or kinase inhibition .

Bromophenoxy substituents () may enhance metabolic stability due to bromine’s electron-withdrawing effects .

Anticancer and Antimicrobial Activity:
  • Compounds with benzothiazole or chlorobenzyl groups () show potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2–5.6 μM) and antimicrobial activity (MIC = 2–8 μg/mL) .
  • The target compound’s 2-fluorophenyl group may reduce off-target effects compared to bulkier substituents, though direct activity data are pending .

Biological Activity

2-(Benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, particularly focusing on its pharmacological significance.

  • Molecular Formula : C19H21FN2O3S
  • Molecular Weight : 376.45 g/mol
  • Boiling Point : 621.2 ± 55.0 °C (predicted)
  • Density : 1.314 ± 0.06 g/cm³ (predicted)
  • pKa : 1.21 ± 0.10 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of benzylsulfonyl chloride with a piperazine derivative in the presence of appropriate bases and solvents. The fluorophenyl group is introduced through a selective substitution reaction, which enhances the compound's biological activity.

Antifungal Activity

Research indicates that sulfone derivatives exhibit significant antifungal properties. A study demonstrated that compounds similar to 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone showed promising antifungal activity against various plant pathogenic fungi, such as Botrytis cinerea. The effective concentrations (EC50) ranged from 5.21 µg/mL to 21.00 µg/mL for related sulfone compounds, suggesting that modifications to the sulfone group can enhance bioactivity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, particularly against Agaricus bisporus tyrosinase (AbTYR). A derivative containing a similar piperazine structure was found to be a competitive inhibitor with an IC50 of 0.18 µM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 µM). This suggests that the benzylsulfonyl and fluorophenyl moieties may contribute to enhanced inhibitory effects on tyrosinase, which is crucial in melanin biosynthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the benzylsulfonyl group is critical for maintaining biological activity. Modifications to the piperazine ring and fluorophenyl substituents can lead to variations in potency and selectivity against specific biological targets.

Case Study 1: Antifungal Efficacy

In a comparative study, several sulfone derivatives were tested against eight strains of pathogenic fungi. The results indicated that compounds with similar structural features to 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone exhibited superior antifungal activity compared to commercial fungicides like hymexazol .

Case Study 2: Tyrosinase Inhibition

A series of piperazine derivatives were synthesized and tested for their ability to inhibit tyrosinase activity in vitro. Compounds structurally related to the target compound showed varying degrees of inhibition, with some achieving IC50 values below 1 µM, indicating a strong potential for therapeutic applications in skin depigmentation and related disorders .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone?

The synthesis typically involves a multi-step approach:

  • Step 1: React 1-(2-fluorophenyl)piperazine with a benzylsulfonyl acetylating agent. suggests using acetonitrile with K₂CO₃ under reflux (0.5–5 hours) for similar piperazine-acetyl couplings.
  • Step 2: Optimize sulfonation by introducing the benzylsulfonyl group via electrophilic substitution, employing Na₂CO₃ at pH 9–10 (room temperature, 3–4 hours) as outlined in sulfonyl-based syntheses .
  • Purification: Recrystallization from ethanol or methanol, as demonstrated for structurally related compounds .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Use palladium catalysts (e.g., 10% Pd/C) for deprotection steps if intermediates require hydrogenation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Spectroscopic Analysis:

  • NMR (¹H/¹³C): Assign peaks for the benzylsulfonyl (δ ~3.5–4.0 ppm for CH₂-SO₂), fluorophenyl (δ ~6.8–7.4 ppm), and piperazine (δ ~2.5–3.5 ppm) moieties .
  • MS (ESI/HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~429.4 based on similar derivatives) .

Crystallographic Analysis:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXTL/SHELXL for structure refinement. For example, the piperazine ring adopts a chair conformation (puckering parameters: Q ≈ 0.56 Å, θ ≈ 174°) .
  • Hydrogen Bonding: Analyze O—H···O or N—H···O interactions (e.g., d = 2.8–3.0 Å) to assess packing stability .

Q. How can researchers evaluate the compound’s initial pharmacological activity?

In Vitro Assays:

  • Receptor Binding: Screen for dopamine D₂ and serotonin 5-HT₂A antagonism using radioligand displacement assays (IC₅₀ values < 100 nM indicate high affinity, as seen in structurally related arylpiperazine derivatives) .
  • Functional Selectivity: Measure cAMP inhibition in HEK293 cells transfected with target receptors .

In Vivo Models:

  • Catalepsy Induction: Administer 10–50 mg/kg (i.p.) to rodents; low catalepsy scores (<30% immobility) suggest reduced extrapyramidal side effects, a hallmark of atypical antipsychotics .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound’s bioactivity?

Descriptor Selection:

  • Use QPlogBB (predicted brain/blood partition coefficient) and electron affinity (EA) to correlate with antidopaminergic activity. For example, QPlogBB > 0.3 enhances CNS penetration, while EA < −1.5 eV improves receptor binding .

Validation:

  • Compare computational predictions (e.g., molecular docking using AutoDock Vina) with experimental IC₅₀ values. Discrepancies >10-fold may indicate unaccounted steric clashes or solvation effects .

Q. How can crystallographic data resolve conformational ambiguities in the piperazine moiety?

Refinement Protocols:

  • Apply SHELXL with high-resolution data (≤1.0 Å) to model chair vs. boat conformations. For example, a chair conformation is stabilized by C—H···O interactions between the acetyl group and sulfonyl oxygen .
  • Twinning Analysis: Use PLATON to detect twinning (e.g., BASF parameter >0.3) in cases of pseudo-symmetry, common in piperazine derivatives .

Dynamic Behavior:

  • Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess ring flexibility. RMSD >1.5 Å over 50 ns suggests significant conformational sampling .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Case Study Example:

  • Predicted Activity vs. Observed IC₅₀: If QSAR models underestimate bioactivity by >50%, re-evaluate descriptors (e.g., include solvation free energy or π-π stacking parameters).
  • Structural Validation: Reanalyze SCXRD data for unmodeled disorder (e.g., partial occupancy of alternative conformers) that may affect docking poses .

Mitigation Strategies:

  • Synthesize analogs with modified sulfonyl or fluorophenyl groups to test SAR hypotheses .

Q. What advanced techniques analyze the compound’s interaction with biological targets?

Biophysical Methods:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ > 10⁴ M⁻¹s⁻¹, kₐ < 0.01 s⁻¹) to dopamine D₂ receptors .
  • Cryo-EM: Resolve ligand-receptor complexes at 3–4 Å resolution to identify critical binding residues (e.g., Asp114 in D₂R) .

Thermodynamic Profiling:

  • Use ITC to determine ΔG (≈ −10 kcal/mol) and ΔH (≈ −8 kcal/mol), indicating enthalpy-driven binding typical of arylpiperazine derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

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